Diethyl (2,2-dimethoxyethyl)phosphonate CAS number
Diethyl (2,2-dimethoxyethyl)phosphonate CAS number
Technical Guide: Diethyl (2,2-dimethoxyethyl)phosphonate
CAS Number: 17053-13-3 (Note: Often used interchangeably with the diethoxy analog, CAS 7598-61-0) [1]
Part 1: Executive Summary & Core Utility
Diethyl (2,2-dimethoxyethyl)phosphonate is a specialized organophosphorus reagent used primarily in organic synthesis for C2-homologation . It functions as a "masked" formyl-vinyl anion. Through the Horner-Wadsworth-Emmons (HWE) reaction, it introduces a protected
Primary Application: Drug development and natural product synthesis, specifically for constructing polyene chains in retinoids (Vitamin A analogs) , carotenoids, and complex terpenes.
Why it matters: Unlike standard HWE reagents that produce esters (e.g., Triethyl phosphonoacetate), this reagent retains the oxidation state of an aldehyde (protected as an acetal). This allows for iterative chain extension without the need for reduction-oxidation cycles, streamlining the synthesis of conjugated systems.
Part 2: Chemical Identity & Physiochemical Profile
| Property | Data |
| Chemical Name | Diethyl (2,2-dimethoxyethyl)phosphonate |
| CAS Number | 17053-13-3 |
| Common Analog | Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0 ) |
| Molecular Formula | |
| Molecular Weight | 226.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~120–130 °C (at reduced pressure, typically 1–2 mmHg) |
| Solubility | Soluble in THF, DMF, Toluene, DCM; slightly soluble in water.[1][2][3] |
| Stability | Hygroscopic; stable under inert atmosphere. Acetals are acid-sensitive. |
Critical Nomenclature Note: Researchers often confuse this reagent with Triethyl 2-phosphonopropionate (CAS 3699-66-9) .
-
CAS 17053-13-3 (This Topic): Introduces =CH-CH(OMe)2 (Unsubstituted vinyl acetal).[1]
-
CAS 3699-66-9: Introduces =C(Me)-COOEt (Methylated acrylate).
-
Impact: Ensure the correct CAS is ordered for the desired substitution pattern.
Part 3: Synthesis & Preparation (The Arbuzov Route)
The industrial and laboratory standard for synthesizing this reagent is the Michaelis-Arbuzov reaction . This protocol ensures high purity by removing the volatile alkyl halide byproduct.
Reaction Scheme:
Experimental Protocol 1: Synthesis of the Reagent
-
Setup: Flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a distillation head (Vigreux column recommended).
-
Reagents:
-
Triethyl phosphite (1.2 equivalents).
-
Bromoacetaldehyde dimethyl acetal (1.0 equivalent).
-
-
Procedure:
-
Heat the neat Triethyl phosphite to 140°C under an Argon blanket.
-
Add Bromoacetaldehyde dimethyl acetal dropwise over 1 hour. Caution: Evolution of Ethyl Bromide (EtBr) gas will occur; ensure proper venting/trapping.
-
Maintain temperature at 140–150°C for 4 hours to drive the reaction to completion and distill off EtBr.
-
Purification: Increase vacuum (high vacuum, <1 mmHg) and distill the product. The fraction collecting at ~110–120°C (depending on vacuum) is the pure phosphonate.
-
-
Validation:
should show a single shift around 20–25 ppm.
Part 4: Core Reactivity – The C2 Homologation Engine
The power of this reagent lies in its ability to extend a carbon chain by two units while installing a double bond and a handle for further reaction (the acetal).
Mechanism: The HWE-Hydrolysis Cascade
-
Deprotonation: A strong base (NaH or KOtBu) removes the acidic proton
to the phosphorus, forming a carbanion. -
Nucleophilic Attack: The carbanion attacks the target aldehyde/ketone.
-
Elimination: The oxaphosphetane intermediate collapses, expelling the diethyl phosphate anion and forming the Vinyl Acetal .
-
Hydrolysis (Workup): Treatment with dilute acid (HCl or TsOH) unmasks the aldehyde, yielding the
-unsaturated aldehyde.
Figure 1: The mechanistic pathway for C2 homologation using Diethyl (2,2-dimethoxyethyl)phosphonate.[3][4]
Part 5: Strategic Applications in Drug Development
Retinoid and Carotenoid Synthesis
This reagent is the industry standard for synthesizing the polyene backbone of Vitamin A (Retinol) and Tretinoin.
-
Logic: Retinoids require alternating double bonds. By using this reagent, chemists can add a double bond and an aldehyde group in one step. The new aldehyde then serves as the substrate for the next HWE reaction, allowing iterative growth of the conjugated chain.
Synthesis of -Unsaturated Aldehydes
Direct synthesis of unsaturated aldehydes via aldol condensation is often plagued by polymerization or lack of
-
High
-Selectivity: The thermodynamic -isomer is heavily favored. -
Mild Conditions: Avoids the harsh temperatures of aldol elimination.
Part 6: Detailed Experimental Protocol (HWE Coupling)
Objective: Synthesis of trans-Cinnamaldehyde diethyl acetal (Model Reaction).
Reagents:
-
Diethyl (2,2-dimethoxyethyl)phosphonate (1.2 equiv).[5]
-
Benzaldehyde (1.0 equiv).
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0°C.
-
Carbanion Formation: Add the Phosphonate reagent dropwise to the NaH suspension. Evolution of
gas will occur. Stir at 0°C for 30 minutes until the solution becomes clear/yellowish. -
Coupling: Cool the mixture to -78°C (for maximum stereocontrol) or keep at 0°C (for standard substrates). Add Benzaldehyde dropwise.
-
Reaction: Allow the mixture to warm to room temperature slowly over 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Hydrolysis (Optional): To obtain the free aldehyde, dissolve the crude acetal in acetone/water (10:1) and add catalytic
-TsOH. Stir for 1 hour.
Data Table: Typical Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Sensitive Substrates) |
| Base | NaH (Sodium Hydride) | LiHMDS or KOtBu |
| Solvent | THF (0°C | THF (-78°C) or DME |
| Selectivity | >95% | >98% |
| Workup | Aqueous extraction | Aqueous extraction (buffered) |
Part 7: Handling, Stability & Safety
-
Storage: Store at 2–8°C. The acetal functionality is sensitive to moisture and acid; prolonged exposure to humid air can lead to hydrolysis of the methoxy groups.
-
Toxicity: Organophosphonates are generally skin and eye irritants. Avoid inhalation.
-
Incompatibility: Strong acids (hydrolyzes acetal), Strong oxidizers.
-
Waste Disposal: Phosphonate byproducts (Diethyl phosphate salts) are water-soluble but should be disposed of as chemical waste containing phosphates.
References
-
Synthesis of Phosphonates (Arbuzov Reaction)
-
Horner-Wadsworth-Emmons Reaction Mechanism
-
Application in Retinoid Synthesis
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link
-
-
Specific Reagent Data (PubChem)
Sources
- 1. 7598-61-0|Diethyl (2,2-diethoxyethyl)phosphonate|BLD Pharm [bldpharm.com]
- 2. 2736-40-5|2-Ethylbutyrylchloride|BLD Pharm [bldpharm.com]
- 3. 2-HYDROXYETHYL PHOSPHONIC ACID | 22987-21-9 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
